
1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic molecule that contains a furan ring and a pyrrole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom. The term “2-ylmethyl” suggests that the furan ring is attached to the pyrrole ring via a methylene (-CH2-) group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The furan and pyrrole rings would likely contribute to the compound’s aromaticity . The aldehyde group (-CHO) at the 3-position of the pyrrole ring would likely have a polar character, which could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present and the conditions under which the reactions are carried out . The aldehyde group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or oxidation . The furan and pyrrole rings might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure . The presence of the polar aldehyde group could influence its solubility in polar solvents . The aromatic rings might contribute to its UV-visible absorption spectrum .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
A study demonstrates the synthesis of Schiff bases from chitosan and heteroaryl pyrazole derivatives, including compounds related to furan-2-carbaldehyde. These chitosan derivatives were characterized and evaluated for their antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi. The antimicrobial activity varied with the type of Schiff base, highlighting the potential use of furan derivatives in developing new antimicrobial agents (Hamed et al., 2020).
Synthesis of Bioactive Molecules
Research into the synthesis and characterization of furan-2-carbaldehydes as C1 building blocks for creating bioactive quinazolin-4(3H)-ones showcases the application of these compounds in medicinal chemistry. These syntheses, conducted via ligand-free photocatalytic C–C bond cleavage, illustrate the versatility of furan derivatives in constructing complex molecules with potential biological activities (Yu et al., 2018).
Novel Routes to Heterocycles
Another study outlines the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines, presenting new approaches to synthesizing substituted furans and pyrroles. These methods offer novel pathways for creating these heterocycles, which are crucial synthons in chemical synthesis, found in natural products and pharmaceutical agents. The research highlights the significance of furan derivatives in advancing synthetic methodologies (Kelly et al., 2008).
Heteroaromatic Decarboxylative Claisen Rearrangement
The decarboxylative Claisen rearrangement of furan-2-ylmethyl derivatives has been explored for synthesizing 2,3-disubstituted heteroaromatic products. This process demonstrates the utility of furan derivatives in facilitating complex rearrangement reactions, providing a method for efficiently constructing heteroaromatic frameworks (Craig et al., 2005).
Mécanisme D'action
Target of Action
Furan derivatives, which this compound is a part of, have been noted for their significant antibacterial activity . They are being explored in the realm of medicinal chemistry as potential antimicrobial agents .
Mode of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them valuable in various therapeutic applications .
Biochemical Pathways
Furan derivatives have been associated with a variety of therapeutic benefits, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects . These diverse effects suggest that furan derivatives likely interact with multiple biochemical pathways.
Result of Action
Furan derivatives have been noted for their broad spectrum of antimicrobial activities . This suggests that the compound could potentially be used for various medicinal purposes, including the treatment of microbial infections .
Action Environment
It’s worth noting that the synthesis of furan derivatives often involves the use of biomass, indicating a potential influence of environmental factors on the production and availability of these compounds .
Orientations Futures
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-2,4,5-trimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9-10(2)14(11(3)13(9)8-15)7-12-5-4-6-16-12/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEQHJSLTKAIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

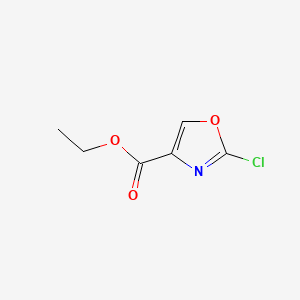
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2875829.png)
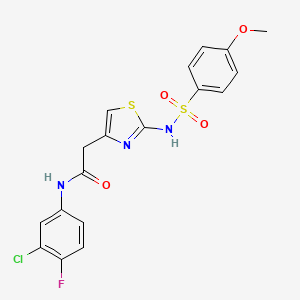

![2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile](/img/structure/B2875834.png)
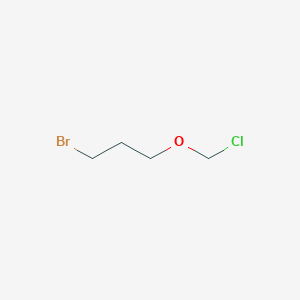
![2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2875837.png)

![1-allyl-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2875839.png)
![(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875841.png)
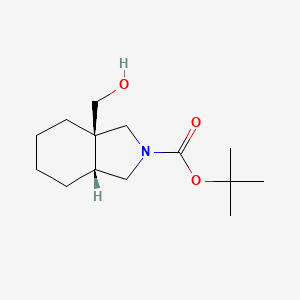
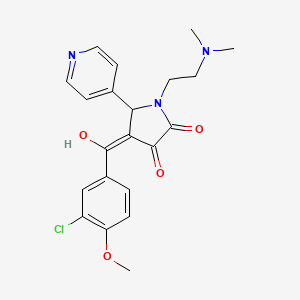
![N1-(4-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2875846.png)
